2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide
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Overview
Description
2-tert-Butyl-N’-hydroxyoxolane-3-carboximidamide is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is also known by its IUPAC name, (2R,3S)-2-(tert-butyl)tetrahydrofuran-3-yl(nitroso)methanamine . This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and an oxolane ring, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 2-tert-Butyl-N’-hydroxyoxolane-3-carboximidamide typically involves the reaction of tert-butylamine with an appropriate oxolane derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-tert-Butyl-N’-hydroxyoxolane-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-tert-Butyl-N’-hydroxyoxolane-3-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-N’-hydroxyoxolane-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its interactions at the molecular level .
Comparison with Similar Compounds
2-tert-Butyl-N’-hydroxyoxolane-3-carboximidamide can be compared with other similar compounds, such as:
2-tert-Butyl-N’-hydroxyoxolane-3-carboxamide: This compound has a similar structure but lacks the imidamide group, which may result in different chemical properties and reactivity.
2-tert-Butyl-N’-hydroxyoxolane-3-carboxylate: This ester derivative has different reactivity due to the presence of the ester group instead of the imidamide group.
The uniqueness of 2-tert-Butyl-N’-hydroxyoxolane-3-carboximidamide lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)7-6(4-5-13-7)8(10)11-12/h6-7,12H,4-5H2,1-3H3,(H2,10,11) |
InChI Key |
MWYARSVIEVYJDD-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1C(CCO1)/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)C1C(CCO1)C(=NO)N |
Origin of Product |
United States |
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